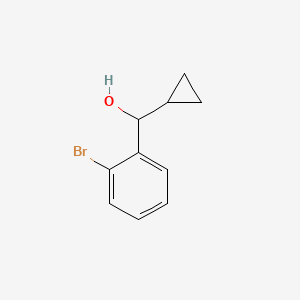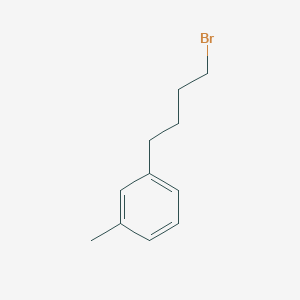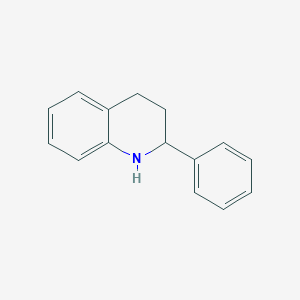
2-Phenyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
2-Phenyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurological Research : Niwa et al. (1987) identified tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline in parkinsonian and normal human brains. They suggested that these compounds, especially tetrahydroisoquinoline, might be endogenous neurotoxins contributing to Parkinson's disease due to their increased presence in parkinsonian brains (Niwa et al., 1987).
Synthesis and Chemical Properties : Somogyi, Batta, and Tőkés (1992) described the synthesis of a spiro[tetrahydroquinoline-[1,3,4]thiadiazole] derivative, illustrating the chemical versatility of 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one thiosemicarbazone (Somogyi et al., 1992).
Material Science : Malinauskas et al. (2009) investigated a novel compound based on 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline as a potential multifunctional emissive material, demonstrating the compound's potential in electronics and photonics (Malinauskas et al., 2009).
Chemical Reactions and Derivatives : Zemtsova et al. (2015) explored the bromination of 2-phenyltetrahydroquinolines, contributing to the understanding of the chemical behavior and the formation of various derivatives (Zemtsova et al., 2015).
Catalysis and Oxidation Reactions : Jung et al. (2018) disclosed alkyl 2-phenyl hydrazocarboxylates with tunable oxidation potentials, which facilitated catalytic dehydrogenation of 1,2,3,4-tetrahydroquinolines, showing its role in catalysis (Jung et al., 2018).
Pharmacological Research : Nair et al. (2014) synthesized derivatives of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol and evaluated their effects against various proteins, demonstrating the compound's potential in pharmacology (Nair et al., 2014).
Antimicrobial Applications : Elkholy and Morsy (2006) reported on the antimicrobial activity of certain derivatives, highlighting the potential use of these compounds in combating microbial infections (Elkholy & Morsy, 2006).
Organic Electronics : Getautis et al. (2006) synthesized hydrazones containing 1-phenyl-1,2,3,4-tetrahydroquinoline units for use as novel hole transporting materials, indicating applications in organic electronics (Getautis et al., 2006).
Propiedades
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15-16H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUGNTRYNWFNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,3,4-tetrahydroquinoline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

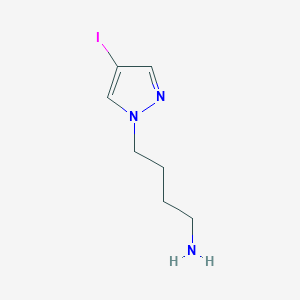
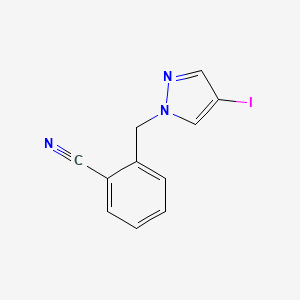
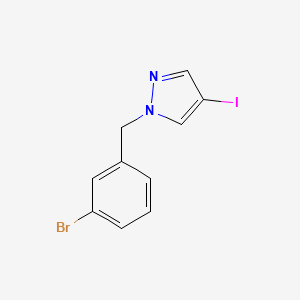
![1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7893626.png)
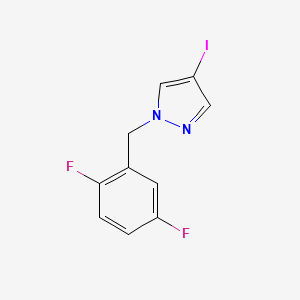

![Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine](/img/structure/B7893642.png)

amine](/img/structure/B7893656.png)
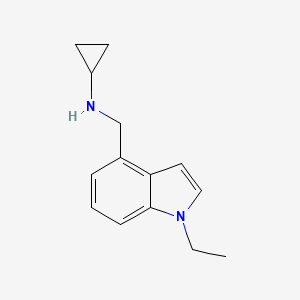
![N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine](/img/structure/B7893659.png)
amine](/img/structure/B7893665.png)
